molecular formula C11H12O3 B052597 2-Methyl-4-oxo-4-phenylbutanoic acid CAS No. 1771-65-9

2-Methyl-4-oxo-4-phenylbutanoic acid

Cat. No. B052597
CAS RN: 1771-65-9
M. Wt: 192.21 g/mol
InChI Key: ICXWGAZLLKCSAT-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4-phenylbutanoic acid is a compound of interest in various chemical and pharmaceutical research contexts.

Synthesis Analysis

  • Direct asymmetric hydrogenation of related 2-oxo-4-arylbut-3-enoic acids has been achieved using a Ru catalyst, which offers a method for synthesizing intermediates like 2-Methyl-4-oxo-4-phenylbutanoic acid (Zhu, Meng, Fan, Xie, & Zhang, 2010).
  • Another synthesis approach includes the Michael reaction followed by hydrolysis, providing a way to produce various derivatives of 2-Methyl-4-oxo-4-phenylbutanoic acid (Natekar & Samant, 2010).

Molecular Structure Analysis

  • X-ray crystallographic analysis has been used to determine the stereochemistry of similar compounds, providing insights into the structural aspects of 2-Methyl-4-oxo-4-phenylbutanoic acid (Nakamura et al., 1976).
  • Structural determination methods like X-ray diffraction are crucial for understanding the molecular configuration of such compounds.

Chemical Reactions and Properties

  • The reactivity of functional groups in 2-Methyl-4-oxo-4-phenylbutanoic acid and its derivatives has been explored, indicating potential in various chemical transformations (Putis, Shuvalova, & Ostrovskii, 2008).
  • Specific reactions like the Baeyer–Villiger oxidation have been studied, providing insights into the chemical behavior of related compounds (Yu et al., 2014).

Physical Properties Analysis

Chemical Properties Analysis

  • Research on analogs of 2-Methyl-4-oxo-4-phenylbutanoic acid has provided insights into their chemical properties, like reactivity and stability under various conditions (Li et al., 2011).

Scientific Research Applications

Application in Crystallography

  • Scientific Field: Crystallography
  • Summary of the Application: 2-Methyl-4-oxo-4-phenylbutanoic acid has been used in the study of polymorphs, which are crystals with the same chemical composition but different structural arrangements .
  • Methods of Application: The polymorphs were obtained by crystallizing the compound in different solvents and under different conditions .
  • Results: A new polymorph of 2-Methyl-4-oxo-4-phenylbutanoic acid was discovered, which crystallizes in the monoclinic space group P21/c and has a significantly larger cell volume .

Application in Pharmaceutical Synthesis

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: 2-Methyl-4-oxo-4-phenylbutanoic acid is used as a chemical reagent in the synthesis of various pharmaceutically active compounds .
  • Methods of Application: The specific methods of application would depend on the particular pharmaceutical compound being synthesized .
  • Results: One specific outcome mentioned is the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation .

Future Directions

The future directions of 2-Methyl-4-oxo-4-phenylbutanoic acid research and application could involve further exploration of its use in the synthesis of various pharmaceutically active compounds . Additionally, advancements in biocatalytic platforms for asymmetric alkylation of α-keto acids could open up new possibilities .

properties

IUPAC Name

2-methyl-4-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXWGAZLLKCSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871850
Record name 2-Methyl-4-oxo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-oxo-4-phenylbutanoic acid

CAS RN

1771-65-9
Record name Benzenebutanoic acid, alpha-methyl-gamma-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-oxo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
X Liu, C Chen, H Yuan, X Tang, R Jiang… - European Journal of …, 2022 - Wiley Online Library
… , affording moderate production of 3-methyl-5phenyldihydrofuran-2(3H)-one anti-2a, while accompanying with the mono-reduction product (R)-2-methyl-4-oxo-4-phenylbutanoic acid (R)…
X Zhang, Y Gao, RD Laishram, K Li, Y Yang… - Organic & …, 2019 - pubs.rsc.org
An efficient Pd/Zn co-catalyzed chemo-selective hydrogenation of α-methylene-γ-keto carboxylic acids is described. This methodology offers a divergent synthesis of α-methyl-γ-keto …
Number of citations: 6 pubs.rsc.org
N Kurono, N Nii, Y Sakaguchi, M Uemura… - Angewandte …, 2011 - Wiley Online Library
… The absolute configuration was determined after conversion to 2-methyl-4-oxo-4-phenylbutanoic acid in 55 % ee. equation image −18.4 deg cm 3 g −1 dm −1 (c=0.592 g cm −3 , CHCl 3 …
Number of citations: 74 onlinelibrary.wiley.com
FG Morin, WJ Horton, DM Grant… - Journal of the …, 1983 - ACS Publications
… On heating 3.43 g of this under nitrogen for 15 min in a bath at 179-186 C, 2-methyl-4-oxo-4phenylbutanoic acid (2.63 g, 94.5%), mp 129-138 C, was …
Number of citations: 34 pubs.acs.org
XQ Yu, T Shirai, Y Yamamoto… - Chemistry–An Asian …, 2011 - Wiley Online Library
Rhodium‐catalyzed 1,4‐addition of lithium 5‐methyl‐2‐furyltriolborate ([ArB(OCH 2 ) 3 CCH 3 ]Li, Ar=5‐methyl‐2‐furyl) to unsaturated ketones to give β‐furyl ketones was followed by …
Number of citations: 35 onlinelibrary.wiley.com
D CORSO - air.unimi.it
… procedure: 37.5 mg of 4-dimethylaminopyridine (4-DMAP) and 610 mg of dicyclohexylcarbodiimide (DCC) were added to a stirred solution of 2-methyl-4-oxo-4-phenylbutanoic …
Number of citations: 4 air.unimi.it
NA Butt, D Liu, W Zhang - Synlett, 2014 - thieme-connect.com
… Zoom Image Scheme 26 Synthesis of (R)-2-methyl-4-oxo-4-phenylbutanoic acid (84) … For example, (R)-2-methyl-4-oxo-4-phenylbutanoic acid (82) can be prepared from 81 (R 1 …
Number of citations: 87 www.thieme-connect.com
RV Hoffman, HO Kim - The Journal of Organic Chemistry, 1995 - ACS Publications
… (S)-2-Methyl-4-oxo-4-phenylbutanoic Acid (4). To a stirred, cold (0 C) solution of (S)-methyl lactate (520 mg, 5.0 mmol) in … (S)-2-Methyl-4-oxo-4-phenylbutanoic acid(4) was …
Number of citations: 50 pubs.acs.org
S Zheng, T Zhang, H Maekawa - The Journal of Organic …, 2022 - ACS Publications
Direct reductive carboxylation of easily prepared aryl vinyl ketones under the atmosphere of carbon dioxide led to the selective formation of γ-keto carboxylic acids in 38–86% yields. …
Number of citations: 3 pubs.acs.org
AR Benavides - 2014 - search.proquest.com
… Commercially available 2-methyl-4-oxo-4-phenylbutanoic acid (0.903 g, 4.7 mmol) was esterified with t-butanol (1.3 mL, 14 mmol), DCC (1.16 g, 5.6 mmol), and DMAP (0.114 g, 0.93 …
Number of citations: 3 search.proquest.com

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